molecular formula C10H14O B096044 5H-Inden-5-one, 1,2,3,3a,4,7a-hexahydro-7a-methyl-, trans- CAS No. 17429-25-3

5H-Inden-5-one, 1,2,3,3a,4,7a-hexahydro-7a-methyl-, trans-

Cat. No. B096044
CAS RN: 17429-25-3
M. Wt: 150.22 g/mol
InChI Key: VTVAOEWVSQITMX-PSASIEDQSA-N
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Description

“5H-Inden-5-one, 1,2,3,3a,4,7a-hexahydro-7a-methyl-, trans-” is a chemical compound with the CAS number 17429-25-3 . It has a molecular formula of C10H14O .

Scientific Research Applications

  • Synthesis of Enantiomerically Pure Hydroindene Building Blocks : This compound is used as a building block in the reconstruction of the cyathane skeleton. A method for synthesizing (3 R,7a R)-3-isopropyl-7a-methyl-1,2,3,6,7,7a-hexahydro-inden-5-one was described (Bonikowski et al., 2009).

  • Role in Acid-Catalyzed Isomerization : Its chloroform solution undergoes acid-catalyzed isomerization, yielding various isomers and derivatives, characterized by conversion into different diones (Collins & Tomkins, 1977).

  • Dopamine Receptor Ligands : Enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and its derivatives were synthesized and evaluated for their affinity at dopamine D1 and D2 receptors, indicating potential applications in neuroscience (Claudi et al., 1996).

  • Atmospheric Chemistry Research : It's involved in atmospheric chemistry, as seen in the study of gas-phase reactions of structurally similar compounds with OH and NO3 radicals and O3 (Smith et al., 1996).

  • Antiarrhythmic Activity : Related hexahydro compounds have shown significant antiarrhythmic activity, as indicated by biological assays against induced ventricular arrhythmias (Ellefson, Woo, & Cusic, 1978).

  • Catalysis in Polymerization : Methylene-bridged metallocenes with indenyl ligands, similar to the compound , show applications in polymerization catalysis, particularly for propylene and ethylene (Resconi et al., 2006).

Safety And Hazards

The safety and hazard information for this compound is not available in the retrieved resources . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

(3aR,7aS)-7a-methyl-2,3,3a,4-tetrahydro-1H-inden-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-10-5-2-3-8(10)7-9(11)4-6-10/h4,6,8H,2-3,5,7H2,1H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVAOEWVSQITMX-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@H]1CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Inden-5-one, 1,2,3,3a,4,7a-hexahydro-7a-methyl-, trans-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Inden-5-one, 1,2,3,3a,4,7a-hexahydro-7a-methyl-, trans-
Reactant of Route 2
5H-Inden-5-one, 1,2,3,3a,4,7a-hexahydro-7a-methyl-, trans-
Reactant of Route 3
5H-Inden-5-one, 1,2,3,3a,4,7a-hexahydro-7a-methyl-, trans-
Reactant of Route 4
5H-Inden-5-one, 1,2,3,3a,4,7a-hexahydro-7a-methyl-, trans-
Reactant of Route 5
5H-Inden-5-one, 1,2,3,3a,4,7a-hexahydro-7a-methyl-, trans-
Reactant of Route 6
5H-Inden-5-one, 1,2,3,3a,4,7a-hexahydro-7a-methyl-, trans-

Citations

For This Compound
4
Citations
FF Wong, MO Abdullah, YR Hii, SY Chang… - Journal of Natural …, 2023 - Elsevier
Ginger essential oil (Zingiber officinale) is the volatile oil extracted from ginger rhizome. Compared to chemical synthetic repellent, green insect (in particular mosquito) repellent would …
Number of citations: 0 www.sciencedirect.com
J Mohamed, T Ainane - PharmacologyOnLine, 2021 - pharmacologyonline.silae.it
Rosemary is a medicinal plant, it is interesting to know its therapeutic virtues, in order to replace synthetic products with bioactive molecules which are based on plants. This work …
Number of citations: 2 pharmacologyonline.silae.it
J Mohamed, T Ainane - pharmacologyonline.silae.it
Essential oils are widely used in aromatherapy, pharmacy, perfumery and cosmetics. Their use is linked to their various recognized biological activities. After extracting the essential oils …
Number of citations: 2 pharmacologyonline.silae.it
S Windes - 2020 - ir.library.oregonstate.edu
The following thesis consists of four sections: a general introduction, two manuscripts, a general conclusion, and an overall bibliography. The two manuscripts report on:(1) discussing …
Number of citations: 0 ir.library.oregonstate.edu

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